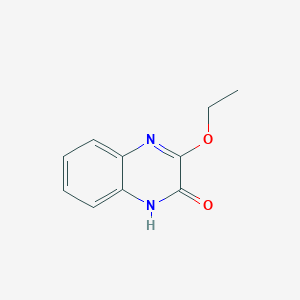

3-Ethoxyquinoxalin-2(1H)-one

Descripción general

Descripción

3-Ethoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 3-position and the keto group at the 2-position of the quinoxaline ring contribute to the unique chemical properties of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with ethyl glyoxalate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate is then cyclized to form the quinoxaline ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Análisis De Reacciones Químicas

C-H Bond Functionalization

Recent studies have highlighted the potential for C-H bond functionalization at the C-3 position of quinoxalin-2(1H)-ones, including 3-ethoxyquinoxalin-2(1H)-one. Various methods have been developed:

-

Alkylation with Hypervalent Iodine Reagents :

This method utilizes phenyliodine(III) dicarboxylates as alkylating agents under visible-light conditions, promoting radical mechanisms that lead to alkylated products.

Mechanism Overview :

-

Generation of Alkyl Radical : Phenyliodine(III) undergoes decarboxylation to generate an alkyl radical.

-

Radical Addition : The alkyl radical adds to the C-3 position of quinoxalin-2(1H)-ones.

-

Oxidation and Dehydrogenation : The resulting intermediate undergoes oxidation to yield the final product.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are also prominent for modifying this compound:

-

Carbamoylation :

In this reaction, isocyanides are used to introduce a carbamoyl group at the C-3 position under acidic conditions.

Halogenation

Halogenation reactions can be performed using N-bromosuccinimide (NBS) or other halogenating agents, often facilitated by radical initiators like tert-butyl hydroperoxide (TBHP). This allows for selective halogenation at the C-3 position.

Example Reaction :

Mechanistic Insights from Studies

| Mechanism Type | Key Steps | Reference |

|---|---|---|

| Radical Alkylation | Radical generation, addition | |

| Electrophilic Substitution | Protonation, nucleophilic attack | |

| Halogenation | Radical formation, substitution |

Aplicaciones Científicas De Investigación

Biological Activities

3-Ethoxyquinoxalin-2(1H)-one has shown promising biological activities, particularly as an anticancer agent. Recent studies have highlighted its potential as a VEGFR-2 inhibitor, which is crucial for the development of anti-cancer therapies. The compound was synthesized and evaluated for cytotoxicity against various cancer cell lines, such as HepG-2 and MCF-7, demonstrating significant inhibitory effects on cell proliferation and induction of apoptosis through mechanisms involving caspase activation and modulation of BAX/Bcl-2 ratios .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinoxaline core can enhance its anticancer properties. For instance, derivatives incorporating different substituents have been assessed for their ability to inhibit VEGFR-2, revealing that specific functional groups can significantly impact the compound's efficacy .

Synthetic Methods

The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents at the C3 position of the quinoxaline ring. Recent advancements in synthetic methodologies have focused on C–H functionalization techniques that enable the efficient construction of complex molecular architectures from simple starting materials .

Multi-Component Reactions

Recent literature has emphasized the use of multi-component reactions to synthesize this compound derivatives. These reactions not only streamline the synthesis process but also improve yields and allow for greater diversity in the resulting compounds . The application of these methods has been crucial in developing new derivatives with enhanced biological activities.

Potential in Drug Development

Given its biological properties, this compound is being explored as a lead compound for drug development. Its ability to inhibit key pathways involved in cancer progression positions it as a candidate for further investigation in preclinical studies . Additionally, its structural features lend themselves to modifications that could optimize pharmacokinetic properties and reduce toxicity.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Anticancer Activity : A study reported the synthesis of various quinoxaline derivatives, including this compound, which were tested against colorectal cancer cell lines. The results indicated significant antiproliferative effects, with some compounds exhibiting IC50 values in low micromolar ranges .

- Enzymatic Inhibition : Another investigation assessed the inhibitory effects of quinoxaline derivatives on COX-2 and LDHA enzymes, crucial targets in cancer metabolism. The findings suggested that modifications to the quinoxaline scaffold could enhance enzyme inhibition .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Ethoxyquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound without the ethoxy and keto groups.

3-Methylquinoxalin-2(1H)-one: Similar structure with a methyl group instead of an ethoxy group.

2,3-Dimethylquinoxaline: Contains two methyl groups at the 2 and 3 positions.

Uniqueness

3-Ethoxyquinoxalin-2(1H)-one is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and biological activity compared to its analogs

Actividad Biológica

3-Ethoxyquinoxalin-2(1H)-one is a derivative of quinoxalin-2(1H)-one, a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its ethoxy group at the 3-position of the quinoxaline ring. This modification can influence its solubility, reactivity, and biological interactions. The structural formula is represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that quinoxalin-2(1H)-one derivatives exhibit significant antimicrobial properties. A study synthesized various substituted quinoxalin-2(1H)-ones and tested their efficacy against bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against these pathogens. Specifically, this compound displayed notable antibacterial effects, particularly against Pseudomonas aeruginosa and Candida albicans .

| Compound | Activity Against P. aeruginosa | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | High | Moderate | High |

| Compound IIIb | Moderate | High | Moderate |

| Compound IIId | High | Low | High |

Cytotoxicity and Cancer Research

Quinoxalin-2(1H)-ones have also been investigated for their cytotoxic effects on cancer cells. In vitro studies revealed that derivatives, including this compound, inhibit cell proliferation in colorectal cancer cell lines (HCT-116 and LoVo) through mechanisms involving the inhibition of COX-2 and LDHA enzymes . The structure-activity relationship (SAR) analyses highlighted that modifications at the C3 position could enhance cytotoxicity.

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 96.19 ± 5.39 | COX-2 inhibition |

| Compound 6e | 0.53 ± 0.04 | COX-2 inhibition (positive control) |

| Compound 6d | 99.02 ± 5.09 | COX-2 inhibition |

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The presence of electronegative functionalities enhances interactions with microbial targets, leading to increased permeability of microbial membranes and subsequent cell death.

- Cytotoxic Mechanism : Inhibition of COX-2 and LDHA disrupts critical pathways in cancer cell metabolism, leading to reduced proliferation and increased apoptosis .

Case Studies

In a notable case study, researchers synthesized various quinoxaline derivatives to evaluate their antimicrobial and anticancer properties. The study found that introducing an ethoxy group significantly improved the compounds' solubility and bioavailability, which correlated with enhanced biological activity .

Propiedades

IUPAC Name |

3-ethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10-9(13)11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJJZZHUJOTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.